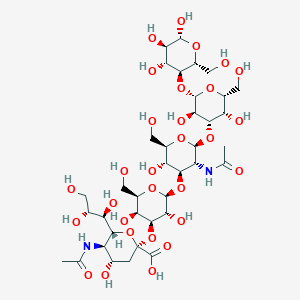

GM1-Pentasaccharide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

GM1-Pentasaccharide is a glycosphingolipid, specifically a ganglioside, which consists of a pentasaccharide chain attached to a ceramide moiety. It is a crucial component of the cell membrane in the central nervous system and plays a significant role in various neurological functions. This compound is known for its involvement in cell differentiation, neuritogenesis, neuroregeneration, and signal transduction .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of GM1-Pentasaccharide typically involves a [3+2] strategy. The GM3 trisaccharide acceptor, bearing an azido propyl group at the reducing end, is prepared using traditional acetamide-protected sialyl thioglycosyl donors. The glycosylation of the axial 4-hydroxyl group of GM3 by the disaccharide donor is highly dependent on donor protective groups. The fully protected this compound is obtained by deprotection of the pentasaccharide .

Industrial Production Methods: Industrial production of this compound can be achieved through biosynthesis on lactose-immobilized surfaces using glycosyltransferase reactions. This method involves three consecutive glycosyltransferase reactions along with small amounts of enzymes and donors, without any additional processes .

Analyse Des Réactions Chimiques

Types of Reactions: GM1-Pentasaccharide undergoes various chemical reactions, including glycosylation, deprotection, and enzymatic glycosylation.

Common Reagents and Conditions:

Glycosylation: Traditional acetamide-protected sialyl thioglycosyl donors are used.

Deprotection: Specific conditions for removing protective groups to yield the functionalized pentasaccharide.

Enzymatic Glycosylation: Utilizes glycosyltransferase enzymes for biosynthesis on immobilized surfaces.

Major Products: The major products formed from these reactions include the fully protected this compound and its functionalized derivatives .

Applications De Recherche Scientifique

GM1-Pentasaccharide has a wide range of scientific research applications:

Chemistry: Used in the study of glycosylation processes and the synthesis of complex glycans.

Biology: Plays a role in cell differentiation, neuritogenesis, and neuroregeneration.

Medicine: Investigated for its potential therapeutic effects in neurological disorders such as Parkinson’s disease and Alzheimer’s disease.

Industry: Utilized in the development of glycan chips for high-throughput analyses of glycan-protein interactions and glycan biomarker-based diagnosis

Mécanisme D'action

The mechanism of action of GM1-Pentasaccharide involves its direct interaction and activation of the membrane tyrosine kinase receptor, TrkA, which serves as the nerve growth factor receptor. This interaction is mediated by the oligosaccharide portion of this compound, leading to neuronal differentiation and trophism .

Comparaison Avec Des Composés Similaires

GM2 Tetrasaccharide: A precursor in the biosynthesis of GM1-Pentasaccharide.

GM3 Trisaccharide: Another precursor in the biosynthesis pathway.

Fucosyl-GM1 Oligosaccharide: Similar in structure but with an additional fucose residue

Uniqueness: this compound is unique due to its specific interaction with the TrkA receptor, which is not observed with other similar compounds. This unique interaction underlies its neurotrophic and neuroprotective properties .

Propriétés

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H62N2O29/c1-9(45)38-17-11(47)3-37(36(58)59,67-29(17)19(49)12(48)4-40)68-31-22(52)15(7-43)63-35(26(31)56)65-28-18(39-10(2)46)33(61-13(5-41)20(28)50)66-30-21(51)14(6-42)62-34(25(30)55)64-27-16(8-44)60-32(57)24(54)23(27)53/h11-35,40-44,47-57H,3-8H2,1-2H3,(H,38,45)(H,39,46)(H,58,59)/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21-,22-,23+,24+,25+,26+,27+,28+,29+,30-,31-,32+,33-,34-,35-,37-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOAPDMZSLCJVCR-XWSXOIAXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(C(OC(C3O)CO)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)NC(=O)C)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)O)O)CO)CO)O)NC(=O)C)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H62N2O29 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50616695 |

Source

|

| Record name | PUBCHEM_21670523 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

998.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52659-37-7 |

Source

|

| Record name | PUBCHEM_21670523 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Benzo[B]thiophen-3-YL-piperidine](/img/structure/B1612814.png)

![6-bromo-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B1612826.png)